3-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2S2/c17-13-10-5-1-2-6-11(10)24-14(13)15(21)18-16-20-19-12(22-16)8-9-4-3-7-23-9/h1-7H,8H2,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQCQWNFFHPDLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN=C(O3)CC4=CC=CS4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein , an important immune-associated protein that localizes in the endoplasmic reticulum membrane. STING serves as a pattern-recognition receptor (PRR) and an adaptor molecule, which can be directly stimulated by cyclic dinucleotides (CDNs) to activate the innate immune system.
Biological Activity
3-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure comprising a benzo[b]thiophene core linked to an oxadiazole moiety. The presence of chlorine and thiophenes contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Activity
-
Against Mycobacterium tuberculosis :
- Studies have shown that benzo[b]thiophene derivatives exhibit significant activity against Mycobacterium tuberculosis (MTB). For instance, related compounds demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 0.91 to 2.83 μg/mL against both active and dormant strains of MTB, indicating potential as antitubercular agents .
- The specific activity of this compound in this context remains to be fully elucidated but aligns with trends observed in similar compounds.
- Antiviral Activity :
Anticancer Activity
Research has indicated that derivatives of benzo[b]thiophene show promise in anticancer applications:
- A study on related benzo[b]thiophene derivatives highlighted their moderate activity against various cancer cell lines with IC50 values around 92.4 μM . While specific data on the compound is limited, its structural similarities suggest it may exhibit comparable or enhanced activity.
Case Studies
Several case studies have explored the biological activities of compounds similar to this compound:
- Antitubercular Efficacy :
- Cytotoxicity Profiles :
Data Tables
Scientific Research Applications
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. Recent methodologies have focused on using environmentally friendly solvents and reagents to enhance yield and reduce waste.
Anti-inflammatory Activity
Research has indicated that compounds similar to 3-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide exhibit significant anti-inflammatory properties. For instance, in silico molecular docking studies suggest that such compounds can act as inhibitors of the enzyme 5-lipoxygenase , which plays a critical role in the inflammatory response .
Antimicrobial Properties
The antimicrobial efficacy of thiophene-derived compounds has been documented extensively. In vitro studies have shown that derivatives can inhibit the growth of various bacterial strains. For example, a related compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli , indicating potential for development as an antimicrobial agent .
Anticancer Potential
Recent studies have explored the anticancer potential of compounds with similar structures. For instance, compounds containing thiophene and oxadiazole moieties were tested against human cancer cell lines such as HePG-2 (liver cancer) and MCF-7 (breast cancer). The results indicated promising anti-proliferative activity, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .
Case Study 1: Molecular Docking Studies
A study utilized molecular docking techniques to evaluate the binding affinity of this compound to various biological targets. The results indicated strong interactions with proteins involved in inflammatory pathways, highlighting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: In Vitro Anticancer Activity
In a comparative study assessing the anticancer effects of several thiophene derivatives, this compound exhibited significant cytotoxicity against multiple cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anti-inflammatory | 5-lipoxygenase | 12.5 | |
| Compound B | Antimicrobial | Staphylococcus aureus | 8.0 | |
| Compound C | Anticancer | HePG-2 | 15.0 |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Step 1 | Cyclization | Thiophene derivative + oxadiazole |
| Step 2 | Functional Group Modification | Chlorination + amide formation |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Heterocycle Variations
- Benzo[b]thiophene vs. Benzothiazole/Benzoxazole: describes oxadiazole-linked benzothiazol-2(3H)-one derivatives (e.g., compounds 4d–4g). In and , benzoxazole-oxadiazole hybrids (e.g., 7–11) show acetylcholinesterase (AChE) inhibition. The benzo[b]thiophene core in the target compound may enhance lipophilicity compared to benzoxazole, influencing blood-brain barrier penetration .
Oxadiazole Substituents
- Thiophen-2-ylmethyl vs. Aryl/Alkyl Groups: reports oxadiazole-thiazole derivatives with arylphenyl-amino substituents (e.g., 50a–50d), showing MICs of 12.5–100 µg/mL against bacterial strains. describes a thiadiazole analogue with a 1-methylethyl substituent (C14H12ClN3OS2). Replacing oxadiazole with thiadiazole introduces sulfur, which may increase metabolic stability but reduce electronegativity .
Antimicrobial Potential
- MIC Values :
- Compound 86 (), a nitrothiazole-substituted benzo[b]thiophene carboxamide, was synthesized for antimicrobial evaluation. While MIC data for the target compound is unavailable, structural similarities suggest comparable activity, modulated by the oxadiazole-thiophene group’s electron-withdrawing effects .
- In , oxadiazole derivatives with MICs of 12.5 µg/mL (e.g., 50a–50d ) highlight the importance of substituent polarity. The thiophen-2-ylmethyl group may balance hydrophobicity and hydrogen bonding, optimizing bacterial membrane interaction .
Enzyme Inhibition
- AChE/BChE Inhibition :
Physicochemical Properties
Spectroscopic Data
- NMR and MS Profiles :
- The target compound’s 1H-NMR would show signals for the thiophene protons (δ 6.8–7.5 ppm) and oxadiazole-linked methylene group (δ ~4.5 ppm), comparable to ’s compound 86 (δ 7.48–8.83 ppm for aromatic protons) .
- HRMS data in (e.g., 86 : [M+H]+ 357.9518) provides a benchmark for molecular weight confirmation of the target compound .
Table: Key Comparative Data
Preparation Methods
Activation as an Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 3-chlorobenzo[b]thiophene-2-carbonyl chloride. Reactions are conducted under anhydrous conditions in solvents like toluene or tetrahydrofuran (THF) at reflux temperatures.
Example Protocol:
Amidation with 5-Amino-1,3,4-Oxadiazole Derivatives
The acid chloride is reacted with 5-amino-1,3,4-oxadiazole derivatives under Schotten-Baumann conditions. A solution of the amine in aqueous sodium hydroxide is mixed with the acid chloride in a water-immiscible solvent (e.g., dichloromethane).
Reaction Mechanism:
- Nucleophilic attack by the oxadiazole amine on the carbonyl carbon of the acid chloride.
- Elimination of HCl to form the carboxamide bond.
Optimization Note:
- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates and yields.
Synthesis of the 5-(Thiophen-2-Ylmethyl)-1,3,4-Oxadiazol-2-Amine Intermediate
The 1,3,4-oxadiazole ring is constructed via cyclization of thiosemicarbazide precursors. Two primary methods are employed:
Cyclodehydration of Thiosemicarbazides
Thiosemicarbazides, synthesized from thiophene-2-carbaldehyde and thiosemicarbazide, undergo intramolecular cyclization in alkaline media.
Protocol:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of thiosemicarbazide and thiophene-2-carbaldehyde is irradiated at 40% power (300 W) for 20 minutes, followed by cyclization with NaOH in ethanol.
Advantages:
Coupling of the Benzo[b]Thiophene Carboxamide and Oxadiazole Amine
The final step involves coupling the 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine. This is achieved via:
Direct Amide Bond Formation
The acid chloride is reacted with the oxadiazole amine in a mixture of THF and aqueous NaHCO₃ at 0–5°C.
Conditions:
Use of Coupling Agents
Carbodiimide-based reagents (e.g., EDC, DCC) facilitate amide bond formation in non-aqueous solvents. For instance, EDC (1.5 equiv) and HOBt (1.0 equiv) in DMF at room temperature yield the product in 75–80% purity.
Purification:
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity in Chlorination: Competing substitution at positions 3 and 4 of the benzo[b]thiophene can occur. Use of bulky Lewis acids (e.g., AlCl₃) favors 3-chloro substitution.
- Oxadiazole Ring Stability: The 1,3,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Reactions should be conducted in neutral or slightly basic media.
- Purification of Final Product: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step organic reactions. For example, thiophene and oxadiazole moieties are assembled via cyclization reactions. Key steps include:
- Thiophene functionalization : Thiophene-2-carboxylic acid derivatives are coupled with oxadiazole precursors using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM under nitrogen .
- Oxadiazole formation : Cyclization of thiosemicarbazides or hydrazides with carbon disulfide or cyanogen bromide, requiring precise temperature control (e.g., reflux in ethanol or THF) .
- Optimization : Monitor reaction progress via TLC. Adjust solvent polarity (e.g., DMSO for solubility) and catalyst loadings (e.g., triethylamine for acid scavenging) to improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodology :
- NMR : Use H and C NMR to confirm regiochemistry. For example, the benzo[b]thiophene proton signals appear as doublets in δ 7.2–8.1 ppm, while oxadiazole-linked methylene groups resonate at δ 4.5–5.0 ppm .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight. Look for [M+H]+ ions matching theoretical values (e.g., CHClNOS: expected m/z 412.992) .
- IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm and thiophene ring vibrations at ~700–800 cm .
Q. What are the primary biological targets or activities associated with this compound?
- Methodology : Screen for antimicrobial, anticancer, or anti-inflammatory activity. For example:
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC values with reference drugs like doxorubicin .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR splitting) arising from synthetic impurities be resolved?
- Methodology :
- Purification : Re-crystallize using solvent pairs (e.g., DCM/hexane) or employ flash chromatography with gradients (e.g., 5–20% EtOAc in hexane) .
- Advanced NMR : Use H-C HSQC or NOESY to distinguish diastereomers or rotamers. For example, NOE correlations between oxadiazole and thiophene protons confirm spatial proximity .
- DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian) to validate proposed structures .
Q. What strategies are effective for modifying the compound’s structure to enhance bioactivity while minimizing toxicity?
- Methodology :
- SAR studies : Replace the 3-chloro group with electron-withdrawing groups (e.g., -CF) to improve membrane permeability. Introduce sulfone moieties via oxidation (HO/AcOH) to modulate redox activity .
- Prodrug design : Convert the carboxamide to a methyl ester for improved bioavailability, followed by enzymatic hydrolysis in vivo .
- Toxicity screening : Use zebrafish embryos or 3D liver spheroids to assess hepatotoxicity preclinically .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- QSAR modeling : Develop regression models using descriptors like LogP, polar surface area, and H-bond donors to correlate structure with IC values .
Q. What experimental approaches can resolve discrepancies in bioactivity data across different studies?
- Methodology :
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility. Include positive controls (e.g., ciprofloxacin) and normalize cell viability assays to protein content .
- Meta-analysis : Pool data from multiple studies using random-effects models (e.g., RevMan) to identify outliers or confounding variables (e.g., solvent effects) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
